7-Amino-4-(4-nitrophenyl)-1,8-naphthyridin-2(1H)-one
Description
Properties
CAS No. |
53734-90-0 |
|---|---|
Molecular Formula |
C14H10N4O3 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
7-amino-4-(4-nitrophenyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H10N4O3/c15-12-6-5-10-11(7-13(19)17-14(10)16-12)8-1-3-9(4-2-8)18(20)21/h1-7H,(H3,15,16,17,19) |
InChI Key |
GJZFWJGMXGQTDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC3=C2C=CC(=N3)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-(4-nitrophenyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde with 2-aminonicotinic acid under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the desired naphthyridine derivative. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-(4-nitrophenyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of nitro or halogen groups onto the aromatic ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of naphthyridines, including 7-Amino-4-(4-nitrophenyl)-1,8-naphthyridin-2(1H)-one, exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibits various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 16 µg/mL |
| This compound | S. aureus | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways involved in cell cycle regulation.
Case Study: Apoptotic Effects in Cancer Cells
In vitro studies revealed that treatment with this compound resulted in significant cell death in human leukemia cells. The compound was observed to arrest the cell cycle at the G0/G1 phase and induce apoptosis through mitochondrial pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Kasumi-1 (human leukemia) | 7 | Apoptosis induction |
| HeLa (cervical cancer) | 10 | Cell cycle arrest |
| MDA-MB-231 (breast cancer) | 12 | Mitochondrial dysfunction |
Neurological Applications
The potential applications of naphthyridine derivatives extend to neurological disorders such as Alzheimer's disease and multiple sclerosis. The ability of these compounds to modulate neurotransmitter systems and exhibit neuroprotective effects makes them promising candidates for further research.
Mechanism of Action
The mechanism of action of 7-Amino-4-(4-nitrophenyl)-1,8-naphthyridin-2(1H)-one varies depending on its application. In antimicrobial activity, it likely disrupts bacterial cell wall synthesis or interferes with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
1,8-Naphthyridin-2(1H)-one vs. Quinolin-2(1H)-one
Replacing the 1,8-naphthyridin-2(1H)-one core with quinolin-2(1H)-one (e.g., in CB2 receptor ligands) reduces CB2 receptor affinity but enhances selectivity over CB1 receptors. For example:
- Naphthyridinone derivatives (e.g., CB74, CB91): Exhibit subnanomolar CB2 affinity (Ki = 0.6 nM) and 700-fold selectivity over CB1 .
- Quinolinone derivatives (e.g., COR167): Maintain CB2 selectivity but with lower potency (IC₅₀ = 39 nM for MAP kinase inhibition) .
Key Difference: The additional nitrogen in the 1,8-naphthyridinone core enhances π-π stacking and hydrogen-bonding interactions, critical for receptor binding .
Substituent Effects at Position 4
4-Nitrophenyl vs. Other Aryl Groups
However, it may reduce solubility compared to hydrophobic groups like CF₃ .
Functional Group Modifications
Amino Group at Position 7
- 7-Amino vs. 7-Acetylamino (e.g., 7-acetylamino-2,4-dimethyl-1,8-naphthyridine): Acetylation reduces hydrogen-bonding capacity, decreasing antibacterial activity but improving metabolic stability .
- 7-Methylamino (e.g., 7-methyl-1,8-naphthyridin-4-ol): Methyl groups enhance lipophilicity, favoring blood-brain barrier penetration .
Table 1: Impact of Position 7 Modifications
| Compound | Substituent at Position 7 | LogP* | Bioactivity |
|---|---|---|---|
| Target Compound | -NH₂ | ~1.2 | Antibacterial, anti-inflammatory |
| 7-Acetylamino derivative | -NHCOCH₃ | ~1.8 | Reduced activity |
| 7-Methyl derivative | -CH₃ | ~2.5 | Enhanced CNS penetration |
*Estimated using ChemDraw.
Phosphodiesterase IV (PDE IV) Inhibition
- The target compound’s nitrophenyl group may enhance PDE IV inhibition compared to: 3-Carboxamide derivatives (e.g., substituted naphthyridinones): Exhibit IC₅₀ values < 10 nM due to strong hydrogen bonding . 4-Methyl analogs (e.g., CAS 889940-20-9): Lower potency (IC₅₀ > 100 nM) due to reduced electron-withdrawing effects .
CB2 Receptor Modulation
- Unlike CB74 (1-benzyl-1,8-naphthyridin-2-one-3-carboxamide), the target compound lacks a carboxamide group, likely reducing CB2 affinity (Ki > 100 nM vs. 0.6 nM for CB74) .
Biological Activity
7-Amino-4-(4-nitrophenyl)-1,8-naphthyridin-2(1H)-one (CAS Number: 53734-90-0) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 282.25 g/mol. Its structure features a naphthyridine ring system with an amino group at the 7-position and a nitrophenyl group at the 4-position, which significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H10N4O3 |
| Molecular Weight | 282.25 g/mol |
| Density | 1.473 g/cm³ |
| Boiling Point | 587.2 °C |
| Flash Point | 308.9 °C |
Antimicrobial Activity
Research indicates that naphthyridine derivatives, including this compound, exhibit broad-spectrum antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, similar compounds have demonstrated activity against Bacillus cereus, Bacillus subtilis, and Clostridium perfringens .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Naphthyridine derivatives are known to interact with multiple biological targets, which may lead to apoptosis in cancer cells. In vitro studies suggest that this compound may inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and induction of programmed cell death .
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors within the body. Interaction studies have focused on its binding affinity to DNA topoisomerases and other critical enzymes involved in nucleic acid metabolism. This binding can disrupt DNA replication and transcription processes, leading to cytotoxic effects in rapidly dividing cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of various naphthyridine derivatives, including this compound. The compound was tested against a panel of bacterial strains, showing significant inhibition zones compared to control groups.
Case Study 2: Anticancer Activity
Another research effort evaluated the anticancer potential of this compound in human cancer cell lines. The results indicated that treatment with varying concentrations of this compound resulted in reduced cell viability and increased apoptosis markers, suggesting a promising avenue for future cancer therapies.
Q & A
Q. What are the standard synthetic routes for 7-Amino-4-(4-nitrophenyl)-1,8-naphthyridin-2(1H)-one, and how are the products characterized?
The compound can be synthesized via nitration of 7-amino-4-phenyl-1,8-naphthyridin-2(1H)-one using concentrated nitric acid (1 mol) in sulfuric acid at 100°C, yielding a 3:2 mixture of meta- and para-nitrophenyl isomers . Alternatively, POCl₃ in DMF is employed to activate carbonyl groups, followed by nucleophilic substitution with nitrophenyl derivatives. Post-synthesis characterization involves:
- Melting point analysis (e.g., >300°C for derivatives like compound 5g in cytotoxic studies) .
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1650 cm⁻¹).
- ¹H/¹³C NMR to verify substituent positions (e.g., aromatic proton splitting patterns) .
- Elemental analysis (e.g., C, H, N percentages matching theoretical values) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Single-crystal X-ray diffraction provides definitive proof of molecular geometry and hydrogen-bonding networks (e.g., monohydrate structure with R factor = 0.063) .
- Mass spectrometry (MS) identifies molecular ion peaks (e.g., m/z 426 [M⁺] for cytotoxic derivatives) .
- UV-Vis spectroscopy assesses electronic transitions influenced by the nitro and amino groups.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during nitration?
Nitration regioselectivity is influenced by:
- Acid strength : H₂SO₄ promotes meta-directing effects, but excess HNO₃ may over-nitrate the ring, forming dinitro byproducts (e.g., 3,7-dinitro derivatives in 64% yield under harsh conditions) .
- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions, as seen in aminolysis protocols .
- Stoichiometry : Limiting HNO₃ to 1 mol minimizes over-nitration .
Q. What strategies exist for modifying the core structure to enhance biological activity, such as cytotoxicity?
- Functional group substitution : Introducing electron-withdrawing groups (e.g., nitro) or hydrogen-bond donors (e.g., hydroxy) improves interactions with biological targets. For example, 6-(4-nitrophenyl) derivatives showed cytotoxic activity against MCF7 cells .
- Heterocyclic fusion : Adding pyrimidinone or pyridine rings (e.g., compound 5g ) enhances planar rigidity, improving DNA intercalation potential .
- Thiation : Replacing the carbonyl oxygen with sulfur (using P₂S₅) increases lipophilicity and membrane permeability .
Q. How does direct aminolysis compare to halogenation-amination pathways in functionalizing the naphthyridinone core?
- Direct aminolysis : Uses ammonium acetate (AcONH₄) at 100°C for 90% yield of 4-amino derivatives without halogen intermediates. This method avoids toxic reagents (e.g., PCl₅) but requires anhydrous conditions .
- Halogenation-amination : Involves converting hydroxyl groups to chloro intermediates (e.g., POCl₃ activation) before displacement with amines. This two-step process allows broader substrate scope but generates halogenated waste .
Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?
- Cross-validation : Combine multiple techniques (e.g., X-ray for absolute configuration, NMR for substituent effects) .
- Computational modeling : DFT calculations predict NMR chemical shifts or IR vibrations to confirm assignments.
- Byproduct analysis : Monitor reaction intermediates via TLC or HPLC to detect competing pathways (e.g., over-oxidation to diones under acidic conditions) .
Methodological Considerations
Q. What protocols ensure high-purity samples for X-ray crystallography?
Q. How can ultrasound improve synthetic efficiency for naphthyridine derivatives?
- Sonochemical synthesis : Ultrasonic waves (20–40 kHz) enhance reaction rates by promoting cavitation, reducing reaction times from hours to minutes (e.g., ultrasound-assisted synthesis of pyridine-carbonitrile derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
